Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate
Overview
Description
Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate is an organic compound with the molecular formula C11H9F3O3. It is a methyl ester derivative of 3-oxo-4-(2,4,5-trifluorophenyl)butanoic acid. This compound is known for its role as a synthetic intermediate in the production of various pharmaceuticals, including Sitagliptin, a dipeptidyl peptidase IV inhibitor used in the treatment of type II diabetes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate involves multiple stages:
Stage 1: (2,4,5-trifluorophenyl)acetic acid is reacted with 1,1’-carbonyldiimidazole in acetonitrile for 3.5 hours.
Stage 2: The resulting product is then reacted with monomethyl monopotassium malonate, triethylamine, and magnesium chloride in acetonitrile at 50°C for 8 hours.
Stage 3: The final step involves further reaction in acetonitrile at 30°C for 26 hours.
Industrial Production Methods
Industrial production methods for this compound typically involve similar multi-step synthesis processes, optimized for large-scale production. The use of high-purity reagents and controlled reaction conditions ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Reactions with nucleophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react under basic or acidic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate is widely used in scientific research due to its versatility as a synthetic intermediate. Its applications include:
Chemistry: Used in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and metabolic pathways.
Medicine: Integral in the production of drugs like Sitagliptin for diabetes treatment.
Industry: Utilized in quality control and assurance processes during pharmaceutical production
Mechanism of Action
The mechanism of action of methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate primarily involves its role as a synthetic intermediate. In the case of Sitagliptin synthesis, it contributes to the inhibition of dipeptidyl peptidase IV, an enzyme involved in glucose metabolism. This inhibition helps regulate blood sugar levels in patients with type II diabetes .
Comparison with Similar Compounds
Similar Compounds
- 3-oxo-4-(2,4,5-trifluorophenyl)butanoic acid
- 2,4,5-trifluoro-β-oxo-benzenebutanoic acid methyl ester
- Methyl 2,4,5-trifluoro-β-oxo-benzenebutanoate
Uniqueness
Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate is unique due to its specific trifluorophenyl substitution, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of pharmaceuticals like Sitagliptin, where precise molecular interactions are crucial .
Properties
IUPAC Name |
methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O3/c1-17-11(16)4-7(15)2-6-3-9(13)10(14)5-8(6)12/h3,5H,2,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDQLWVSUKUDAEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)CC1=CC(=C(C=C1F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20652348 | |
Record name | Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20652348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
769195-26-8 | |
Record name | Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20652348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Q1: What is the significance of methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate in the context of the research article?
A1: this compound serves as a crucial starting material for synthesizing 3-(R)-amino-4-(2,4,5-trifluorophenyl)butanoic acid. [] This amino acid is a key intermediate in producing certain antidiabetic drugs. The research highlights a novel enzymatic cascade reaction using a PluriZyme called TR2E2 to efficiently convert the methyl ester to the desired amino acid.
Q2: Can you elaborate on the catalytic conversion of this compound as described in the research?
A2: The engineered PluriZyme, TR2E2, exhibits both hydrolase and transaminase activities within a single scaffold. [] This enables a two-step cascade reaction:
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